4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine
Description
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl groups: one attached to a 4-methylphenyl moiety and the other to a phenyl group. The oxyimino (-O-N=) linker at the 4-position of the piperidine ring distinguishes it from simpler sulfonamide derivatives. Its synthesis typically involves sulfonyl chloride intermediates reacting with piperidine precursors under controlled conditions .
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-15-7-9-18(10-8-15)27(23,24)25-19-16-11-13-20(14-12-16)26(21,22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBHZSXLZHHZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is a synthetic organic compound characterized by a complex structure that includes both sulfonyl and piperidine functional groups. Its molecular formula is with a molecular weight of approximately 408.49 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and therapeutic development.
Chemical Structure and Properties
The compound features a piperidine ring substituted with sulfonyl groups, which enhances its biological activity. The presence of the methyl group on the phenyl sulfonyl moiety is believed to influence its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.49 g/mol |
| CAS Number | 477847-36-2 |
| Purity | >90% |
Case Studies and Research Findings
Research has indicated that derivatives of piperidine can exhibit various biological activities. For instance:
- Anticancer Activity : A study demonstrated that related piperidine derivatives showed antiproliferative effects against various cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .
- Antimicrobial Properties : Compounds similar in structure have been evaluated for their ability to combat resistant bacterial strains, indicating potential for development as new antibiotics .
- Opioid Receptor Affinity : Some piperidine derivatives have been investigated for their affinity towards opioid receptors, which can lead to anxiolytic and antidepressant effects .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
Comparison with Similar Compounds
Substituent Variations on the Oxyimino Group
- 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine (CAS: 477847-24-8): Structural Difference: Replaces the 4-methylphenylsulfonyloxy group with a 4-chlorobenzoyloxy moiety. The benzoyl group introduces aromaticity, which may alter binding affinity in biological targets compared to the sulfonyl group . Synthetic Route: Prepared via oxyimino linkage using 4-chlorobenzoyl chloride, differing from the target compound’s 4-methylbenzenesulfonyl chloride precursor .
Piperidine Core Modifications
- 4-[(4-Methylphenyl)sulfonyl]piperidine Hydrochloride (CAS: 676527-73-4): Structural Difference: Lacks the oxyimino group, simplifying the structure to a monosulfonyl piperidine. Physicochemical Properties:
- Molecular Weight: 275.79 g/mol (vs. ~385 g/mol for the target compound).
- Melting Point: 230°C (decomposition), suggesting higher thermal stability due to the absence of the oxyimino linker . Applications: Used as a pharmaceutical intermediate, highlighting the role of sulfonyl groups in drug design .
Dual Sulfonamide Derivatives
- N-Substituted Piperidine Disulfonamides (e.g., Compound 5a from ): Structural Difference: Features two sulfonamide groups instead of sulfonyloxyimino and sulfonyl groups. Biological Activity: Demonstrated antibacterial and enzyme inhibitory effects (e.g., acetylcholinesterase), suggesting that dual sulfonylation enhances target engagement compared to monosubstituted analogs .
Physicochemical Comparison
Key Research Findings
Dual Sulfonyl Groups: Enhance thermal stability and enzyme binding compared to monosubstituted analogs .
4-Methylphenyl vs. Chlorobenzoyl : The former offers steric bulk, while the latter provides electronic effects, influencing reactivity and bioavailability .
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